Coumarin 545T

Catalog No.
S629995
CAS No.
155306-71-1
M.F
C26H26N2O2S
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 545T

CAS Number

155306-71-1

Product Name

Coumarin 545T

IUPAC Name

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3

InChI Key

MSDMPJCOOXURQD-UHFFFAOYSA-N

SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C

Canonical SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C

Organic Light-Emitting Diodes (OLEDs):

  • Green Emitter Dopant: Coumarin 545T's ability to emit green light efficiently makes it a valuable dopant material for OLEDs. Dopants are luminescent molecules embedded within the host material of an OLED, responsible for light emission. Studies have demonstrated its effectiveness in achieving high external quantum efficiencies (EQEs), a key metric for OLED performance, in green-emitting OLED devices [].

Organic Photovoltaic Cells (OPVs):

  • Charge-Transfer Material: Coumarin 545T, with its suitable energy levels, can function as a charge-transfer material in OPVs. These materials facilitate the efficient transfer of generated charges within the device, improving overall power conversion efficiency (PCE). Research suggests its potential for enhancing PCE in bulk-heterojunction OPVs [].

Fluorescence Probes:

  • Biomolecule Labeling & Imaging: Coumarin 545T's fluorescent properties make it a valuable tool for labeling biomolecules in biological research. By attaching the coumarin molecule to specific biomolecules, researchers can track their location and movement within cells or tissues using fluorescence microscopy techniques [].

Laser Dyes:

  • Enhanced Laser Conversion Efficiency: Coumarin 545T exhibits increased laser conversion efficiency at higher concentrations, making it suitable for various laser dye applications. This translates to generating a more significant portion of the input energy into laser light, leading to more efficient laser operation [].

Coumarin 545T, chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one, is a synthetic compound belonging to the coumarin family. This compound is characterized by its distinctive green fluorescence and is primarily utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as a green-emitting dopant and electron transport host material. Coumarin 545T exhibits high emission yield, excellent photostability, and good solubility in various solvents, making it suitable for applications in electronic and photonic devices .

Coumarin 545T's primary mechanism of action lies in its ability to absorb light at a specific wavelength and then emit light at a longer wavelength (fluorescence) []. This property makes it a green dopant in Organic Light-Emitting Diodes (OLEDs), where it contributes to the overall emitted light color []. Additionally, research suggests that Coumarin 545T exhibits a minimal change in fluorescence intensity with temperature variations []. This unique characteristic allows it to be used as a reference dye in ratiometric temperature measurements [].

  • Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.
  • Knoevenagel Condensation: This reaction entails the condensation of an aldehyde or ketone with a compound containing an active methylene group.
  • Von Pechmann Condensation: This method uses a phenol reacted with a β-keto ester in the presence of an acid catalyst.

These methods are often optimized industrially to maximize yield and purity. For instance, using various catalysts and solvents can improve the efficiency of Knoevenagel condensation reactions .

Coumarins, including Coumarin 545T, have been studied for their biological activities. They are known to exhibit various pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer properties. Specifically, Coumarin 545T has been noted for its role as a fluorescent probe in biological systems, aiding in the labeling of biomolecules and detection of metal ions. Its fluorescence properties allow for real-time monitoring of biological processes .

Coumarin 545T has diverse applications:

  • Organic Light-Emitting Diodes (OLEDs): Used as a green-emitting dopant to enhance device performance.
  • Organic Photovoltaics (OPVs): Functions as an electron transport host material.
  • Fluorescent Probes: Employed in biochemical assays for detecting biomolecules and metal ions.
  • Laser Dyes: Utilized in laser applications due to its high fluorescence efficiency .

Studies on Coumarin 545T have shown that it interacts with various biological molecules through fluorescence. It serves as a fluorescent dye for biomolecular labeling and can detect changes in microenvironment polarity and pH levels. The compound's emission intensity is notably stable across varying temperatures, making it suitable for precise measurements in dynamic biological systems .

Several compounds share structural or functional similarities with Coumarin 545T. Here are some notable examples:

Compound NameDescriptionUnique Features
CoumarinBasic structure of the coumarin familySimple structure without substituents
7-HydroxycoumarinA hydroxyl derivative of coumarinExhibits strong light absorption
Coumarin 153Another fluorescent dye used in similar applicationsHigher solubility but different emission spectrum
Coumarin 476Known for its blue fluorescenceDifferent color emission compared to Coumarin 545T

Coumarin 545T is unique due to its specific molecular structure that allows for enhanced solubility and a distinct green fluorescence under ultraviolet light excitation. Its application as an efficient dopant in OLEDs sets it apart from other coumarins that may not possess such properties .

XLogP3

6.7

Wikipedia

C545T

Dates

Last modified: 08-15-2023

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